molecular formula C14H19N3O4 B1595228 Benzyl ((S)-1-(((S)-1-amino-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate CAS No. 50444-54-7

Benzyl ((S)-1-(((S)-1-amino-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate

Cat. No. B1595228
CAS RN: 50444-54-7
M. Wt: 293.32 g/mol
InChI Key: WEIOJLPDGBBVCH-UHFFFAOYSA-N
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Description

“Benzyl ((S)-1-(((S)-1-amino-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate” is a complex organic compound. It contains a carbamate group, which is a functional group derived from carbamic acid . The compound also contains benzyl and carbobenzyloxy groups, which are important protecting groups in many complex syntheses .


Synthesis Analysis

The synthesis of such complex molecules often involves the use of protecting groups like benzyl and carbobenzyloxy . These groups are attached to oxygen or nitrogen and play a crucial role in many complex syntheses. The competitive catalytic debenzylation of N versus O and the hydrogenolysis of carbobenzyloxy groups in the presence of benzyloxime are key steps in the synthesis process .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied. For instance, the hydrogenolysis of carbobenzyloxy groups in the presence of benzyloxime is one of the key reactions . Another important reaction is the aminomethylation of titanium enolates .

Scientific Research Applications

  • Inhibition of Carbonic Anhydrases

    • Results : The studies have shown that these molecules can effectively inhibit hCAs and can be used as lead compounds for the development of CAIs possessing a binding mode similar to one of the CA substrates, bicarbonate .
  • Amine-functionalized Metal–Organic Frameworks

    • Results : The studies have shown that amine-functionalized MOFs have extremely high CO2 sorption capacity at low pressures .
  • Synthesis of N-Heterocycles via Sulfinimines
    • Results : The studies have shown that sulfinimines are versatile intermediates in the synthesis of N-heterocycles .

Future Directions

The future directions for research on this compound could involve further exploration of its potential uses and properties. For instance, there is potential for further studies on C(sp3)–H functionalisation . Additionally, the development of metal-free allylic/benzylic oxidation strategies with molecular oxygen is a promising area of research .

properties

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-9(12(15)18)16-13(19)10(2)17-14(20)21-8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H2,15,18)(H,16,19)(H,17,20)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIOJLPDGBBVCH-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl ((S)-1-(((S)-1-amino-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl ((S)-1-(((S)-1-amino-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate
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Benzyl ((S)-1-(((S)-1-amino-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate
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Benzyl ((S)-1-(((S)-1-amino-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate
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Benzyl ((S)-1-(((S)-1-amino-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate
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Benzyl ((S)-1-(((S)-1-amino-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate
Reactant of Route 6
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Benzyl ((S)-1-(((S)-1-amino-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate

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